molecular formula C7H4BrClO2 B126631 5-Bromo-2-chlorobenzoic acid CAS No. 21739-92-4

5-Bromo-2-chlorobenzoic acid

Cat. No.: B126631
CAS No.: 21739-92-4
M. Wt: 235.46 g/mol
InChI Key: FGERXQWKKIVFQG-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzoic acid is an organic compound with the molecular formula C7H4BrClO2. It is a white to off-white crystalline powder and is primarily used as an intermediate in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorobenzoic acid typically involves the bromination of 2-chlorobenzoic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane . The reaction conditions are generally mild, and the process yields high purity and high yield of the product.

Industrial Production Methods: In industrial settings, this compound can be produced by contacting 2-chlorobenzonitrile with a bromination reagent to form 5-bromo-2-chlorobenzonitrile. This intermediate is then hydrolyzed in the presence of an alkali to generate 5-bromo-2-chlorobenzoate, which is subsequently treated with a protonic acid to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.

    Hydrolysis: Alkali such as sodium hydroxide.

    Dehalogenation: Ag/Cu electrodes in an electrochemical setup.

Major Products:

Scientific Research Applications

5-Bromo-2-chlorobenzoic acid is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

  • 2-Chlorobenzoic acid
  • 4-Chlorobenzoic acid
  • 2-Bromo-5-chlorobenzoic acid
  • 2-Chloro-5-iodobenzoic acid

Uniqueness: 5-Bromo-2-chlorobenzoic acid is unique due to its specific substitution pattern, which allows it to participate in a variety of chemical reactions. Its dual halogenation (bromine and chlorine) provides distinct reactivity compared to other benzoic acid derivatives .

Biological Activity

5-Bromo-2-chlorobenzoic acid (C7H4BrClO2) is a halogenated benzoic acid derivative known for its diverse applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its role as a precursor in drug synthesis, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and sodium-glucose cotransporter-2 (SGLT2) inhibitors.

  • Molecular Formula : C7H4BrClO2
  • Molecular Weight : 235.461 g/mol
  • CAS Number : 21739-92-4
  • Physical State : White to off-white crystalline solid
  • Melting Point : 150-155 °C
  • Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and methanol .

Synthesis and Applications

This compound serves as an essential intermediate in the synthesis of various pharmacologically active compounds. Its synthesis typically involves bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid system, which enhances selectivity and yield while minimizing impurities .

Key Applications:

  • Pharmaceuticals :
    • NSAIDs : Used as a building block in the synthesis of anti-inflammatory drugs.
    • SGLT2 Inhibitors : Key intermediate for developing new antidiabetic medications that inhibit glucose reabsorption in the kidneys, thus lowering blood sugar levels .
  • Agrochemicals :
    • Employed in the formulation of herbicides and pesticides, enhancing crop protection strategies.
  • Material Science :
    • Utilized in creating functional materials such as dyes and polymers for electronic applications .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways through its derivatives. For instance:

  • As a precursor for NSAIDs, it contributes to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing inflammation and pain.
  • In the context of SGLT2 inhibitors, it aids in controlling blood glucose levels by preventing glucose reabsorption in renal tubules, which is crucial for diabetes management .

Case Studies

  • SGLT2 Inhibitors Development :
    A recent study highlighted the use of this compound in synthesizing novel SGLT2 inhibitors that have shown promise in preclinical trials for diabetes treatment. The study demonstrated effective scaling up of production with high yields, making it economically viable for pharmaceutical applications .
  • NSAID Synthesis :
    Research indicates that derivatives synthesized from this compound exhibit significant anti-inflammatory properties comparable to existing NSAIDs. These compounds were evaluated for their efficacy and safety profiles, showing potential for further development into therapeutic agents .

Research Findings

Recent investigations into the biological activity of this compound have revealed several important findings:

Study FocusFindings
Synthesis EfficiencyHigh purity (>99%) achieved with simple one-step refining processes .
Biological EfficacyCompounds derived from this compound show promising anti-inflammatory effects comparable to standard treatments .
Toxicity and Safety AssessmentsPreliminary toxicity studies indicate acceptable safety margins for pharmaceutical applications .

Properties

IUPAC Name

5-bromo-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGERXQWKKIVFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176132
Record name 5-Bromo-2-chlorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21739-92-4
Record name 5-Bromo-2-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21739-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-2-chloro-
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Record name Benzoic acid, 5-bromo-2-chloro-
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Record name 5-Bromo-2-chlorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chlorobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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